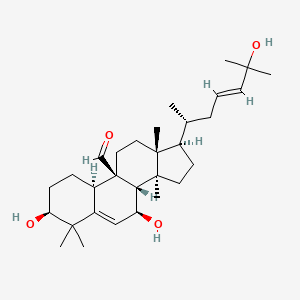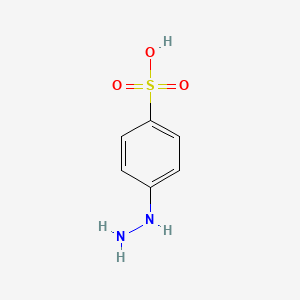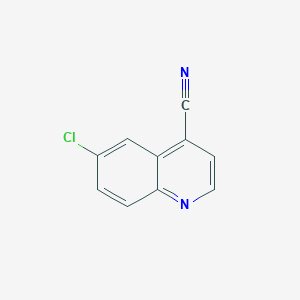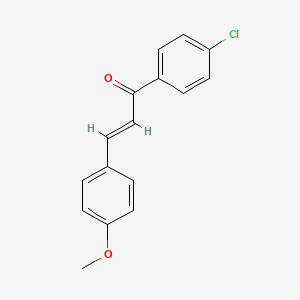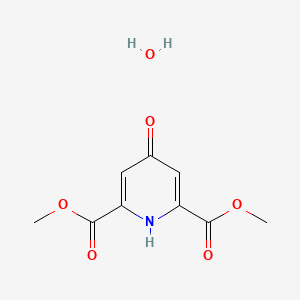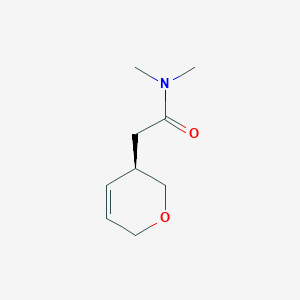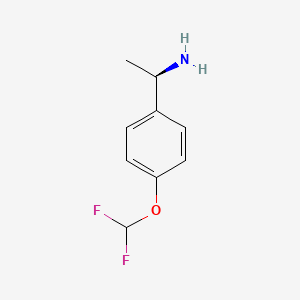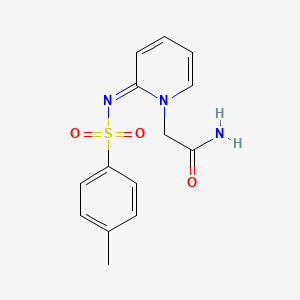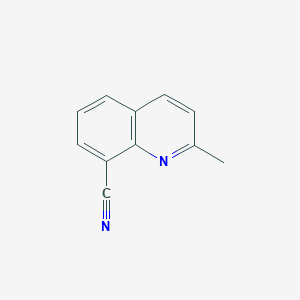
2-Methylquinoline-8-carbonitrile
Vue d'ensemble
Description
2-Methylquinoline-8-carbonitrile is a chemical compound with the CAS Number: 864779-05-5 and a linear formula of C11H8N2 . It has a molecular weight of 168.2 .
Synthesis Analysis
The synthesis of 2-Methylquinoline-8-carbonitrile has been reported in the literature . The Doebner–von Miller reaction protocol is commonly used for the synthesis of 2-methylquinoline . This involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinoline-8-carbonitrile is represented by the linear formula C11H8N2 . The InChI Code for this compound is 1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline derivatives, including 2-Methylquinoline-8-carbonitrile, are known to exhibit a wide range of chemical reactions . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
2-Methylquinoline-8-carbonitrile has a molecular weight of 168.2 .Applications De Recherche Scientifique
Antibacterial Agents
Quinoline-based heterocyclic derivatives, including 2-Methylquinoline-8-carbonitrile, have been synthesized and evaluated for their antibacterial activity. These compounds exhibit moderate-to-good antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, they surpass the activity of ampicillin, a commonly used antibiotic .
Antimicrobial Agents
The modification of quinoline scaffolds by incorporating other heterocyclic moieties (such as triazole and thiadiazole) enhances bioactivity. These derivatives show promise as antimicrobial agents. The broad range of pharmacological activities associated with these heterocycles includes anti-inflammatory, anticancer, and antifungal effects .
Anticancer Potential
Quinolines, including 2-Methylquinoline-8-carbonitrile, have demonstrated anticancer properties. Their diverse mechanisms of action make them attractive candidates for further exploration in cancer therapy .
Anti-HIV Activity
Certain quinoline derivatives exhibit anti-HIV activity. While more research is needed, these compounds hold potential for antiviral drug development .
Anti-Tuberculosis Agents
Quinolines have been investigated as anti-tuberculosis agents. Their unique structural features contribute to their efficacy against Mycobacterium tuberculosis .
Other Applications
Beyond the mentioned fields, quinoline derivatives have been explored for their antimalarial, anti-inflammatory, and antifungal activities. Researchers continue to investigate novel applications and structural modifications to harness their therapeutic potential .
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 2-Methylquinoline-8-carbonitrile, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous biological compounds containing the quinoline nucleus . Therefore, the future directions for 2-Methylquinoline-8-carbonitrile could involve further exploration of its potential applications in these areas .
Propriétés
IUPAC Name |
2-methylquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYPFUYZMSQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C#N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652832 | |
| Record name | 2-Methylquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-8-carbonitrile | |
CAS RN |
864779-05-5 | |
| Record name | 2-Methylquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


